N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide
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Overview
Description
N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide is a synthetic compound with a complex molecular structure It is characterized by the presence of an acetyl-cyclopropyl-amino group attached to a cyclohexyl ring, which is further connected to an amino-acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide typically involves multiple steps, starting with the preparation of the cyclopropyl-amino precursor. The cyclopropyl-amino group is acetylated using acetic anhydride under controlled conditions to form the acetyl-cyclopropyl-amino intermediate. This intermediate is then reacted with cyclohexylamine to form the cyclohexyl derivative. Finally, the amino-acetamide group is introduced through a reaction with chloroacetamide under basic conditions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino-acetamide moiety
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or amines
Scientific Research Applications
N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide
- N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide
- 4-Aminocoumarin derivatives
Uniqueness
N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopropyl-amino and amino-acetamide moieties provide versatile sites for chemical modifications, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-[acetyl(cyclopropyl)amino]cyclohexyl]-2-aminoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-9(17)16(12-6-7-12)11-4-2-10(3-5-11)15-13(18)8-14/h10-12H,2-8,14H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVNEOBASCHODV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CCC(CC1)NC(=O)CN)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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